molecular formula C22H20N4O2S B2838513 1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide CAS No. 1704497-27-7

1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide

Cat. No.: B2838513
CAS No.: 1704497-27-7
M. Wt: 404.49
InChI Key: PHSDJHZTURBFET-UHFFFAOYSA-N
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Description

1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzo[d]oxazole moiety, a thiophene ring, and a pyrrolidine carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole core. This can be achieved by reacting 2-aminophenol with carbon disulfide in the presence of alcoholic potassium hydroxide to form benzo[d]oxazole-2-thiol . Subsequent reactions with hydrazine hydrate and aromatic aldehydes yield various derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-benzoxazol-2-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c27-21(24-12-15-10-17(13-23-11-15)16-7-9-29-14-16)19-5-3-8-26(19)22-25-18-4-1-2-6-20(18)28-22/h1-2,4,6-7,9-11,13-14,19H,3,5,8,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSDJHZTURBFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC(=CN=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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